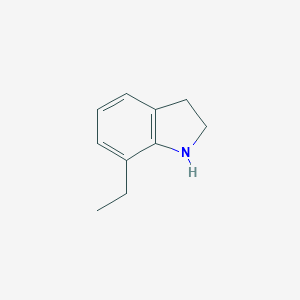

7-ethyl-2,3-dihydro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-5,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHXMWFBMSQKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196303-47-6 | |

| Record name | 7-ethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Ethyl-2,3-dihydro-1H-indole (CAS: 196303-47-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethyl-2,3-dihydro-1H-indole, also known as 7-ethylindoline, is a substituted indoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indoline scaffold is a core structural motif in a multitude of biologically active compounds, and strategic functionalization, such as the ethyl group at the 7-position, can profoundly influence the pharmacological properties of the resulting molecules.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the 7-Substituted Indoline Scaffold

The indole nucleus and its reduced form, indoline, are privileged structures in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[3][4] The fusion of a benzene ring with a pyrrole or pyrrolidine ring, respectively, creates a unique electronic and steric environment that is conducive to interactions with a wide range of biological targets.[1] While substitutions at the 2- and 3-positions of the indole ring have been extensively explored, functionalization of the benzene ring, particularly at the 7-position, offers a distinct vector for modulating bioactivity and pharmacokinetic properties.[5]

The synthesis of 7-substituted indolines can be challenging due to the preferential reactivity of other positions on the indole ring.[5][6] However, overcoming these synthetic hurdles provides access to a unique chemical space. The 7-position is sterically and electronically distinct, and substituents at this position can influence the conformation of the molecule and its ability to engage with protein binding pockets. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions.[3][7][8]

Physicochemical and Spectroscopic Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol .[9] While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on the indoline scaffold and the ethyl substituent.

| Property | Value | Source |

| CAS Number | 196303-47-6 | [9] |

| Molecular Formula | C₁₀H₁₃N | [9] |

| Molecular Weight | 147.22 g/mol | [9] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from related indolines |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from general indoline properties |

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring, and the methylene protons of the dihydropyrrole ring. The chemical shifts would be influenced by the electron-donating nature of the ethyl group and the nitrogen atom.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the aromatic carbons, and the two aliphatic carbons of the indoline core.

-

Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent molecular ion peak [M+H]⁺ at m/z 148.11.

Synthesis of this compound: A Two-Step Approach

A robust and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,6-diethylaniline. This strategy involves the initial formation of the aromatic indole ring, followed by its selective reduction to the indoline.

Step 1: Synthesis of 7-Ethyl-1H-indole via Catalytic Dehydrocyclization

The first step involves the catalytic dehydrocyclization of 2,6-diethylaniline to form 7-ethyl-1H-indole. This transformation is a high-temperature, vapor-phase reaction that leverages a specialized catalyst to facilitate the intramolecular cyclization.

Reaction Scheme:

Figure 1: Synthesis of 7-Ethyl-1H-indole.

Experimental Protocol:

-

Catalyst Preparation: A copper chromite catalyst activated with barium oxide is prepared and packed into a fixed-bed reactor.

-

Reaction Setup: The reactor is heated to a temperature between 500 °C and 700 °C.

-

Reactant Feed: A mixture of 2,6-diethylaniline and steam (molar ratio of steam to aniline between 3:1 and 75:1) is passed through the heated catalyst bed.[10]

-

Work-up and Purification: The crude product is condensed and collected. The organic layer is separated, and the 7-ethyl-1H-indole is purified by fractional distillation under reduced pressure.

Causality and Self-Validation:

-

High Temperature: The elevated temperature provides the necessary activation energy for the C-H bond activation and subsequent cyclization.

-

Catalyst: The copper chromite catalyst is crucial for dehydrogenation, while the barium oxide activation enhances its selectivity and stability.[10] The bifunctional nature of the catalyst, possessing both dehydrogenating and weak acid sites, is key to the reaction mechanism.[11]

-

Steam: Steam acts as a heat carrier and helps to prevent catalyst coking, thereby prolonging its lifetime. It also influences the partial pressure of the reactants.

-

In-process Control: The reaction can be monitored by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for the desired product.

Step 2: Selective Reduction of 7-Ethyl-1H-indole to this compound

The second step involves the selective reduction of the C2-C3 double bond of the pyrrole ring of 7-ethyl-1H-indole to yield the target compound, this compound. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Reaction Scheme:

Figure 2: Reduction to this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 7-ethyl-1H-indole in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel, a catalytic amount of 10% palladium on carbon (Pd/C) is added (typically 5-10 mol%).

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 1-50 atm of H₂. The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS until the starting material is completely consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, further purification can be achieved by column chromatography on silica gel.

Causality and Self-Validation:

-

Catalyst: Palladium on carbon is a highly effective catalyst for the hydrogenation of the electron-rich double bond in the indole ring. It allows for the reaction to proceed under mild conditions.

-

Solvent: Ethanol or ethyl acetate are commonly used as they are relatively inert and effectively dissolve the indole substrate.

-

Hydrogen Pressure: While the reaction can often proceed at atmospheric pressure, higher pressures can accelerate the reaction rate.

-

Filtration: The use of Celite ensures the complete removal of the heterogeneous catalyst, which is crucial for the purity of the final product and to prevent further unwanted reactions. The filtrate should be clear and colorless.

Applications in Drug Discovery and Medicinal Chemistry

The 7-ethylindoline scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The ethyl group at the 7-position can serve as a lipophilic handle to enhance membrane permeability or to occupy hydrophobic pockets in protein targets.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The indole and indoline nuclei are found in numerous kinase inhibitors.[7][8] The 7-ethyl group can be strategically utilized to probe the ATP-binding site of various kinases, potentially leading to the development of novel anticancer agents.

-

Neurodegenerative Diseases: Indole derivatives have shown promise in the treatment of neurodegenerative disorders. The structural features of 7-ethylindoline could be incorporated into molecules designed to modulate targets such as monoamine oxidase or glycogen synthase kinase 3.

-

Anti-inflammatory Agents: The anti-inflammatory drug Etodolac is a well-known indole derivative. The 7-ethylindoline scaffold could be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Illustrative Signaling Pathway Involvement:

While the specific biological targets of this compound are not yet elucidated, its derivatives could potentially interact with signaling pathways commonly modulated by indole-based drugs, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Figure 3: Potential inhibition of the PI3K/Akt pathway.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a synthetically accessible and valuable building block for the development of novel therapeutic agents. The strategic placement of the ethyl group at the 7-position provides a unique opportunity for chemists to explore new areas of chemical space and to design molecules with tailored pharmacological profiles. The synthetic route outlined in this guide is robust and based on well-established chemical principles, providing a reliable pathway to this important intermediate. Further research into the biological activities of derivatives of this compound is warranted and holds significant promise for the future of drug discovery.

References

-

Blay, G., et al. (1955). SYNTHESES OF 7-SUBSTITUTED INDOLINE DERIVATIVES. Journal of the American Chemical Society. Available at: [Link]

-

Black, D. St.C., et al. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry. Available at: [Link]

-

Iwao, M., & Kuraishi, T. (2003). Synthesis of 7‐Substituted Indolines via Directed Lithiation of 1‐(tert‐Butoxycarbonyl)Indoline: 7‐Indolinecarboxaldehyde. Organic Syntheses. Available at: [Link]

-

A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules. Available at: [Link]

- Process for the production of 7-ethyl indole. (1987). Google Patents.

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indolines. Available at: [Link]

-

On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions. (2025). ResearchGate. Available at: [Link]

-

Biomedical Importance of Indoles. (2012). Molecules. Available at: [Link]

-

Proposed reaction pathway for the synthesis of 7-ethylindole (7-ETI)... (2000). ResearchGate. Available at: [Link]

-

7-[1H-Indol-2-yl]-2,3-dihydro-isoindol-1-ones as Dual Aurora-A/VEGF-R2 Kinase Inhibitors: Design, Synthesis, and Biological Activity. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- 7-ethyl tryptophol intermediate compound. (2022). Google Patents.

-

Preparation method of 7-ethyl chrotol. (2021). Patsnap. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Available at: [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules. Available at: [Link]

-

The Biological and Pharmacological Potentials of Indole-based Heterocycles. (2022). Current Organic Synthesis. Available at: [Link]

-

7-[1H-Indol-2-yl]-2,3-dihydro-isoindol-1-ones as dual Aurora-A/VEGF-R2 kinase inhibitors: Design, synthesis, and biological activity. (2008). ResearchGate. Available at: [Link]

-

Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2021). Marine Drugs. Available at: [Link]

-

Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021). ACS Catalysis. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. Available at: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. Available at: [Link]

-

Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. (2019). RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-[1H-Indol-2-yl]-2,3-dihydro-isoindol-1-ones as dual Aurora-A/VEGF-R2 kinase inhibitors: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

"physicochemical properties of 7-ethyl-2,3-dihydro-1H-indole"

An In-Depth Technical Guide to the Physicochemical Properties of 7-Ethyl-2,3-dihydro-1H-indole

Introduction

This compound, commonly known as 7-ethylindoline, is a heterocyclic amine belonging to the indoline family. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Understanding the fundamental physicochemical properties of substituted indolines like 7-ethylindoline is paramount for researchers in drug discovery and development. These properties govern a molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability and target engagement.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. It is designed to serve as a foundational resource for scientists, offering both curated data and field-proven experimental methodologies to enable informed decision-making in research and development pipelines.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the first step in any scientific investigation. This compound is defined by its unique structural and molecular identifiers.

-

IUPAC Name: this compound[1]

-

Common Synonym: 7-Ethylindoline[1]

-

InChIKey: FTHXMWFBMSQKEA-UHFFFAOYSA-N[3]

The structure consists of a benzene ring fused to a dihydropyrrole ring, with an ethyl group substituted at position 7 of the bicyclic system. The presence of a secondary amine in the five-membered ring is a key determinant of its chemical reactivity and basicity.

Core Physicochemical Properties

The physicochemical profile of a molecule provides critical insights into its potential as a drug candidate. The data for this compound, including both experimental and computationally predicted values, are summarized below. It is crucial to distinguish this compound from its aromatic counterpart, 7-ethylindole (CAS 22867-74-9), as their properties differ significantly.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Method | Significance in Drug Development |

| Molecular Weight | 147.22 g/mol | --- | Influences diffusion, transport, and overall size. Conforms to Lipinski's Rule of Five.[2] |

| Monoisotopic Mass | 147.1048 Da | Mass Spectrometry | Precise mass for analytical identification.[3] |

| XlogP (Predicted) | 2.7 | Computational | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.[3] |

| Hazard Statements | H315, H319, H335 | GHS Classification | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2] |

Methodologies for Experimental Characterization

To ensure scientific integrity, key physicochemical parameters must be determined using validated experimental protocols. The following sections describe standard methodologies applicable to the characterization of 7-ethylindoline and similar heterocyclic amines.

Determination of Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a critical property that directly impacts a drug's dissolution rate and bioavailability. The Shake-Flask method (OECD Guideline 105) is the gold-standard protocol for determining thermodynamic solubility. It is chosen for its direct, equilibrium-based measurement, providing a definitive value that is invaluable for pre-formulation and biopharmaceutical assessment.

Protocol: Shake-Flask Method

-

Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 5.0, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 20 minutes) followed by careful filtration through a 0.22 µm filter. This step must be performed without significant temperature change.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (LC-UV) or Mass Spectrometry (LC-MS), against a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is reported in units such as µg/mL or mM based on the quantified concentration in the saturated solution.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Lipophilicity (LogD)

Expertise & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties. For an ionizable compound like 7-ethylindoline, the distribution coefficient (LogD) at a specific pH is more biologically relevant than the partition coefficient (LogP). A common and reliable method involves correlation with retention time in reverse-phase HPLC.

Protocol: HPLC-Based LogD Measurement

-

System Preparation: Use a reverse-phase HPLC column (e.g., C18) and an isocratic mobile phase consisting of a buffer at the desired pH (e.g., pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of well-characterized reference compounds with known LogD values at the target pH. Inject each standard and record its retention time (t_R).

-

Calibration Curve: Generate a calibration curve by plotting the known LogD values of the standards against their capacity factors (k'), calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Sample Analysis: Dissolve this compound in the mobile phase, inject it into the HPLC system, and record its retention time.

-

Calculation: Calculate the capacity factor (k') for 7-ethylindoline and use the linear regression equation from the calibration curve to determine its LogD value at the specified pH.

Caption: HPLC-Based Workflow for LogD Determination.

Determination of Acidity Constant (pKa)

Expertise & Rationale: The pKa value defines the extent of a compound's ionization at a given pH. For 7-ethylindoline, the pKa of the secondary amine's conjugate acid is critical for understanding its solubility, receptor interactions, and off-target liabilities (e.g., hERG binding). UV-Vis spectrophotometry is a robust method for pKa determination, relying on the change in the molecule's chromophore upon protonation/deprotonation.

Protocol: UV-Vis Spectrophotometric Titration

-

Solution Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., methanol). Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Measurement: For each buffer, add a small, constant volume of the stock solution to a quartz cuvette containing the buffer to achieve a final concentration suitable for UV analysis.

-

Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression analysis. The inflection point of the curve corresponds to the pKa value.

Caption: Workflow for pKa Determination via UV-Vis Spectroscopy.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety. Based on its GHS classification, this compound should be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

-

Handling Recommendations: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapor or dust. Prevent contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical scaffold with physicochemical properties that suggest its utility in drug discovery programs. Its high predicted lipophilicity (XlogP = 2.7) indicates a favorable profile for crossing biological membranes, a desirable trait for CNS-targeting agents or compounds requiring good cell penetration. However, this lipophilicity may also present challenges related to aqueous solubility, which must be carefully evaluated experimentally. The basic secondary amine is a dominant feature, requiring precise pKa determination to model its behavior in physiological environments. The methodologies outlined in this guide provide a robust framework for researchers to thoroughly characterize this and similar molecules, enabling the data-driven design of novel therapeutics.

References

-

Matrix Fine Chemicals (n.d.). 7-ETHYLINDOLINE | CAS 196303-47-6. [Online] Available at: [Link]

-

PubChemLite (2025). this compound (C10H13N). [Online] Available at: [Link]

Sources

"7-ethyl-2,3-dihydro-1H-indole molecular structure and characterization"

An In-depth Technical Guide to 7-ethyl-2,3-dihydro-1H-indole: Molecular Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of this compound (also known as 7-ethylindoline), a heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers and professionals, this document delves into the molecule's structural characteristics, outlines a robust synthetic pathway, and details the analytical methodologies required for its definitive characterization. The protocols and explanations are grounded in established chemical principles to ensure both accuracy and practical applicability.

Molecular Structure and Physicochemical Properties

This compound is a derivative of indoline, which is itself a reduced form of indole. The core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring. The key features are the saturation of the C2-C3 bond in the pyrrole ring and the presence of an ethyl substituent at the 7-position of the bicyclic system.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0.86!", fontcolor="#4285F4"]; H1 [label="H", pos="-0.5,1.2!", fontcolor="#202124"]; C2 [label="C", pos="0.8,0!", fontcolor="#202124"]; C3 [label="C", pos="0.4,-1.2!", fontcolor="#202124"]; C3a [label="C", pos="-0.9,-1.1!", fontcolor="#202124"]; C4 [label="C", pos="-1.8,-2.1!", fontcolor="#202124"]; C5 [label="C", pos="-2.9,-1.4!", fontcolor="#202124"]; C6 [label="C", pos="-3.0,-0.1!", fontcolor="#202124"]; C7 [label="C", pos="-2.0,0.8!", fontcolor="#202124"]; C7a [label="C", pos="-0.9,0.1!", fontcolor="#202124"]; C8 [label="C", pos="-2.2,2.2!", fontcolor="#202124"]; C9 [label="C", pos="-3.2,3.1!", fontcolor="#202124"];

// Define edges for bonds N1 -- H1; N1 -- C2; N1 -- C7a; C2 -- C3; C3 -- C3a; C3a -- C4; C3a -- C7a; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7 -- C8; C8 -- C9;

// Add implicit hydrogens for clarity where needed H2_1 [label="H", pos="1.3,0.5!", fontcolor="#5F6368"]; H2_2 [label="H", pos="1.3,-0.5!", fontcolor="#5F6368"]; C2 -- H2_1 [style=invis]; C2 -- H2_2 [style=invis]; H3_1 [label="H", pos="0.9,-1.7!", fontcolor="#5F6368"]; H3_2 [label="H", pos="-0.1,-1.7!", fontcolor="#5F6368"]; C3 -- H3_1 [style=invis]; C3 -- H3_2 [style=invis]; } Caption: 2D Structure of this compound.

The saturation at the C2-C3 position removes the aromaticity of the pyrrole portion of the indole system, resulting in a structure that behaves more like a substituted aniline. This structural modification significantly impacts its electronic properties, reactivity, and potential as a scaffold in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| CAS Number | 196303-47-6 | |

| Predicted XlogP | 3.0 | [1] |

Synthesis Pathway: A Two-Step Approach

A reliable synthesis of 7-ethylindoline is achieved via a two-step process: the formation of the aromatic precursor, 7-ethylindole, followed by its selective reduction. This strategy is advantageous as it builds upon the well-established Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry.[2]

Rationale for Synthesis Design

-

Step 1 (Fischer Indole Synthesis): This method is chosen for its robustness and high yields in creating substituted indoles.[2] Starting with 2,6-diethylaniline allows for the direct installation of an ethyl group at the eventual 7-position. The reaction proceeds through a phenylhydrazone intermediate, which undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to form the indole ring.[2]

-

Step 2 (Reduction): The selective reduction of the C2-C3 double bond of the indole ring is necessary to yield the target indoline. Catalytic hydrogenation is a clean and efficient method.[2] Alternatively, chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium can be employed for this transformation, which is particularly useful for substrates sensitive to catalytic conditions.[4]

Experimental Protocol: Synthesis of 7-Ethylindole

This protocol is adapted from the principles of the Fischer Indole Synthesis.[2][5]

-

Preparation of (2,6-diethylphenyl)hydrazine:

-

To a cooled (0 °C) solution of 2,6-diethylaniline in concentrated hydrochloric acid, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Slowly add the diazonium salt solution to a cold solution of tin(II) chloride (SnCl₂) in concentrated HCl.

-

Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

-

Basify the mixture with a concentrated NaOH solution and extract the hydrazine product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Cyclization to 7-Ethylindole:

-

Dissolve the crude (2,6-diethylphenyl)hydrazine and an equimolar amount of pyruvic acid in ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the formation of a hydrazone, followed by indolization and decarboxylation.

-

Upon completion, cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

-

Purify the crude product by silica gel column chromatography to yield pure 7-ethylindole.

-

Experimental Protocol: Reduction to this compound

This protocol is based on standard catalytic hydrogenation methods.[2]

-

Dissolve the synthesized 7-ethylindole in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount (5-10% by weight) of palladium on carbon (10% Pd/C).

-

Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the system with hydrogen gas (H₂) to approximately 50 psi.

-

Agitate the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify further via column chromatography or distillation.

Spectroscopic Characterization

Definitive identification of the synthesized this compound requires a combination of spectroscopic techniques. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra are based on known chemical shifts for substituted indolines and fundamental NMR principles.[6]

| ¹H NMR: Predicted Chemical Shifts and Splitting | |

| Proton(s) | Predicted δ (ppm) |

| Aromatic (H4, H5, H6) | 6.6 - 7.1 |

| NH | 3.5 - 4.5 |

| C2-H₂ | ~3.6 |

| C3-H₂ | ~3.0 |

| Ethyl -CH₂- | ~2.6 |

| Ethyl -CH₃ | ~1.2 |

| ¹³C NMR: Predicted Chemical Shifts | |

| Carbon(s) | Predicted δ (ppm) |

| Aromatic (C4, C5, C6) | 110 - 130 |

| Aromatic Quaternary (C3a, C7, C7a) | 130 - 150 |

| C2 | ~47 |

| C3 | ~30 |

| Ethyl -CH₂- | ~25 |

| Ethyl -CH₃ | ~14 |

Rationale for Predictions:

-

¹H NMR: The aliphatic protons on the five-membered ring (C2-H₂ and C3-H₂) are expected to be triplets due to coupling with each other. The aromatic protons will reside in the typical aromatic region, while the N-H proton signal is often broad due to quadrupole broadening and exchange.

-

¹³C NMR: The aliphatic carbons (C2, C3, and ethyl group) will appear in the upfield region (< 50 ppm), clearly distinct from the aromatic carbons in the downfield region (> 110 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 147.11 (for C₁₀H₁₃N). The ESI-MS spectrum would show the [M+H]⁺ ion at m/z = 148.12.

-

Key Fragmentation Pattern: A primary fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a significant fragment ion at m/z = 118. This corresponds to the stable indoline cation.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.[7][8]

| Predicted IR Absorption Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1580 - 1620 |

| C-N Stretch | 1250 - 1350 |

Self-Validating Protocol: The presence of the N-H stretch and the absence of the C=C stretch characteristic of the indole pyrrole ring (~1640 cm⁻¹) would strongly support the successful reduction of the precursor.

Potential Applications in Research and Development

The 7-ethylindoline scaffold is a valuable building block in medicinal chemistry. Its structural features, particularly the substituted aniline-like character, make it a precursor for compounds targeting a range of biological systems. Indoline derivatives have been explored for their neuroprotective and antioxidant properties, making this specific molecule a candidate for library synthesis in drug discovery programs aimed at neurodegenerative diseases.[4]

References

-

A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. PubMed. Available at: [Link]

-

A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. NIH National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Spectroscopic and Structural Characterization of Spiro[indoline-3,3′-indolizine]s. International Union of Crystallography. Available at: [Link]

-

Proposed reaction pathway for the synthesis of 7-ethylindole (7-ETI)... ResearchGate. Available at: [Link]

-

Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. ACS Publications. Available at: [Link]

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. ResearchGate. Available at: [Link]

- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.

-

Supporting Information for a Wiley-VCH publication. Wiley Online Library. Available at: [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. NIH National Center for Biotechnology Information. Available at: [Link]

-

7-Ethyl-1H-indole-3-ethanol. ChemBK. Available at: [Link]

-

1H NMR Spectrum of Indole. Human Metabolome Database. Available at: [Link]

-

A Recent Update on the Flow Synthesis of Indoles. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]

- Process for the production of 7-ethyl indole. Google Patents.

-

Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry. Available at: [Link]

-

1H NMR spectrum of ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

-

7-ethylindole. PubChemLite. Available at: [Link]

-

1H-INDOLE,7-ETHYL-2,3-DIHYDRO-. Chemsigma. Available at: [Link]

-

Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. ResearchGate. Available at: [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. NIH National Center for Biotechnology Information. Available at: [Link]

-

1-ethyl-1H-indole-2,3-dione. PubChem. Available at: [Link]

-

1H-Indole-2-carboxylic acid, ethyl ester IR Spectrum. NIST WebBook. Available at: [Link]

-

7-Ethylindole. PubChem. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. Available at: [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. NIH National Center for Biotechnology Information. Available at: [Link]

-

Indole-1-carboxylic acid, ethyl ester IR Spectrum. NIST WebBook. Available at: [Link]

-

1H-Indole-2-carboxylic acid, ethyl ester Mass Spectrum. NIST WebBook. Available at: [Link]

-

Indole Mass Spectrum. NIST WebBook. Available at: [Link]

-

1H-Indole-2-carboxylic acid, ethyl ester Data. NIST WebBook. Available at: [Link]

-

Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix. MDPI. Available at: [Link]

Sources

- 1. PubChemLite - 7-ethylindole (C10H11N) [pubchemlite.lcsb.uni.lu]

- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Indole-1-carboxylic acid, ethyl ester [webbook.nist.gov]

A Technical Guide to the Spectroscopic Characterization of 7-Ethyl-2,3-dihydro-1H-indole

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-ethyl-2,3-dihydro-1H-indole (also known as 7-ethylindoline). Given the specific nature of this substituted indoline, direct, publicly available experimental spectra are scarce. Therefore, this document leverages foundational spectroscopic principles and comparative data from structurally related analogs to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this molecule's spectral features for identification, verification, and quality control.

Introduction and Molecular Structure

This compound (CAS 196303-47-6) is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, which is saturated. An ethyl group is substituted at the 7-position of the aromatic ring.[1][2][3] Its molecular formula is C₁₀H₁₃N, and it has a molecular weight of 147.22 g/mol .[1] The structural integrity and purity of such compounds are paramount in research and development, making a thorough spectroscopic analysis essential.

The following sections will detail the predicted and interpreted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in established theory and supported by data from analogous structures, including the parent compound, 2,3-dihydro-1H-indole (indoline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis is broken down into ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and multiplicity of protons in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[5]

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if needed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H-1 (N-H ) | 3.5 - 4.5 | Broad Singlet | - | 1H | The N-H proton of the dihydroindole ring is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with trace water. Its chemical shift is solvent-dependent. |

| H-4, H-5, H-6 (Aromatic) | 6.6 - 7.1 | Multiplet | ortho: 7-9 Hz, meta: 2-3 Hz | 3H | These three protons on the benzene ring form a complex splitting pattern. H-6, being ortho to the electron-donating nitrogen, will be the most upfield. The signals will likely appear as a triplet (for H-5) and two doublets or a more complex multiplet. |

| H-2 (-N-CH₂ -) | ~3.6 | Triplet | ~8.5 Hz | 2H | These methylene protons are adjacent to the nitrogen atom and coupled to the C3 protons, resulting in a triplet. |

| H-3 (-Ar-CH₂ -) | ~3.0 | Triplet | ~8.5 Hz | 2H | These benzylic protons are coupled to the C2 protons, appearing as a triplet. |

| -CH₂ CH₃ (Ethyl) | ~2.6 | Quartet | ~7.5 Hz | 2H | The methylene protons of the ethyl group are deshielded by the aromatic ring and split into a quartet by the adjacent methyl protons. |

| -CH₂CH₃ (Ethyl) | ~1.2 | Triplet | ~7.5 Hz | 3H | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |

Visualization of the ¹H NMR Assignment Workflow

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use the same NMR spectrometer, switching to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all C-H couplings are removed, and each unique carbon appears as a singlet. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.[6]

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Rationale for Assignment |

| C-7a | ~150 | Quaternary (No peak) | This is the bridgehead carbon attached to the nitrogen, making it the most downfield of the aromatic carbons. |

| C-3a | ~128 | Quaternary (No peak) | This is the other bridgehead carbon, part of the aromatic system. |

| C-7 | ~127 | Quaternary (No peak) | The aromatic carbon bearing the ethyl group. Its chemical shift is influenced by the alkyl substituent. |

| C-5 | ~125 | CH (Positive) | Aromatic methine carbon. |

| C-4 | ~120 | CH (Positive) | Aromatic methine carbon. |

| C-6 | ~115 | CH (Positive) | Aromatic methine carbon, shielded by the ortho-relationship to the electron-donating nitrogen atom. |

| C-2 | ~47 | CH₂ (Negative) | Aliphatic carbon adjacent to the nitrogen atom. |

| C-3 | ~30 | CH₂ (Negative) | Aliphatic carbon in the five-membered ring. |

| -C H₂CH₃ (Ethyl) | ~24 | CH₂ (Negative) | Methylene carbon of the ethyl group. |

| -CH₂C H₃ (Ethyl) | ~14 | CH₃ (Positive) | Methyl carbon of the ethyl group, typically found in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

-

Data Acquisition: A background spectrum (of air or the clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument typically scans a range from 4000 to 400 cm⁻¹.[7]

-

Data Analysis: The spectrum is plotted as transmittance (%) versus wavenumber (cm⁻¹). Key absorption bands are identified and assigned to specific functional group vibrations.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to be similar to that of indoline, with additional peaks for the ethyl group.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3400 | N-H Stretch | Secondary Amine | Medium to sharp peak. |

| 3050 - 3000 | C-H Stretch | Aromatic | Weak to medium peaks. |

| 2960 - 2850 | C-H Stretch | Aliphatic (Ethyl, -CH₂CH₂-) | Strong, sharp peaks. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Two to three medium to strong peaks. |

| ~1250 | C-N Stretch | Aryl Amine | Medium to strong peak. |

| ~800 - 700 | C-H Bend (out-of-plane) | Aromatic (1,2,3-trisubstituted) | Strong peaks, characteristic of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of identity and structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized. Electron Ionization (EI) is a common, high-energy technique that induces significant fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used to preserve the molecular ion.[9]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum Data and Interpretation (under EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 147 , corresponding to the molecular weight of C₁₀H₁₃N.[10]

-

Key Fragmentation Pathways:

-

Loss of a methyl radical ([M-15]⁺): A significant fragment at m/z = 132 is expected due to the loss of a methyl group (•CH₃) from the ethyl substituent via benzylic cleavage. This is a very common fragmentation for ethyl-substituted aromatic rings.

-

Formation of the quinolinium-like cation: The fragment at m/z = 132 can undergo rearrangement to form a stable, aromatic quinolinium-like cation.

-

Loss of ethylene ([M-28]⁺): Another possible fragmentation is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, although less common for this structure.

-

Visualization of the Primary Mass Spectrometry Fragmentation

Sources

- 1. biosynth.com [biosynth.com]

- 2. 196303-47-6|this compound|BLD Pharm [bldpharm.com]

- 3. 1H-INDOLE,7-ETHYL-2,3-DIHYDRO- [196303-47-6] | Chemsigma [chemsigma.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. PubChemLite - this compound (C10H13N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 7-Ethyl-2,3-dihydro-1H-indole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Indoline Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] Its reduced form, the 2,3-dihydro-1H-indole or indoline scaffold, offers a strategic bioisosteric modification that can enhance a molecule's three-dimensional structure, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles.[1] This guide focuses on a specific, yet underexplored member of this class: 7-ethyl-2,3-dihydro-1H-indole (also known as 7-ethylindoline). While its direct applications are still emerging, the structural motifs present in its indole and indoline relatives suggest significant potential as a key building block in the development of novel therapeutics.[1][2] This document serves as a comprehensive resource, consolidating available research on its synthesis, chemical properties, and potential applications to empower researchers in their drug discovery endeavors.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₁₀H₁₃N. A clear understanding of its fundamental properties is crucial for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 196303-47-6 | |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| SMILES | CCC1=CC=CC2=C1NCC2 |

Synthesis of this compound: A Two-Step Approach

The primary route to obtaining this compound involves a two-step synthetic pathway: the synthesis of its aromatic precursor, 7-ethylindole, followed by its reduction.

Step 1: Synthesis of 7-Ethylindole

The synthesis of 7-ethylindole can be achieved through various methods, with the dehydrocyclization of 2,6-diethylaniline being a notable industrial process.[3][4] This method offers a good yield and high purity of the final product.[3]

Reaction Pathway:

Figure 1: Dehydrocyclization of 2,6-diethylaniline to 7-ethylindole.

A proposed reaction pathway involves the use of copper chromite or copper chromite/SiO₂ catalysts.[5] The process is a three-step reaction: dehydrogenation of a co-reactant like ethylene glycol to 2-hydroxyacetaldehyde, followed by N-alkylation of 2-ethylaniline to form a Schiff's base, which then cyclizes to form 7-ethylindole.[5]

Step 2: Reduction of 7-Ethylindole to this compound

The conversion of the aromatic 7-ethylindole to its dihydro derivative, this compound, is typically achieved through catalytic hydrogenation. This reaction selectively reduces the 2,3-double bond of the indole ring.

Reaction Pathway:

Figure 2: Reduction of 7-ethylindole to this compound.

Experimental Protocol: Catalytic Hydrogenation of 7-Ethylindole

Materials:

-

7-Ethylindole

-

Platinum on activated carbon (Pt/C) catalyst

-

p-Toluenesulfonic acid

-

Deionized water

-

Hydrogen gas

-

Ethanol (for workup)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Parr hydrogenation apparatus or similar

Procedure:

-

To a pressure vessel, add 7-ethylindole, deionized water, p-toluenesulfonic acid, and the Pt/C catalyst.

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Purge the system with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at the desired temperature.

-

Monitor the reaction progress by observing hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively reported in the public domain. However, based on the general characteristics of indoline derivatives, the following spectral features can be anticipated. This section will be updated as authenticated spectral data becomes available.

Anticipated ¹H NMR (Proton NMR) Data:

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring, likely appearing as multiplets or distinct doublets and triplets depending on the coupling patterns.

-

Indoline Protons: Characteristic signals for the methylene protons at the C2 and C3 positions of the dihydro-pyrrole ring, likely appearing as triplets.

-

Ethyl Group Protons: A quartet for the methylene protons and a triplet for the methyl protons of the ethyl group.

-

N-H Proton: A broad singlet for the proton attached to the nitrogen atom.

Anticipated ¹³C NMR (Carbon NMR) Data:

-

Signals for the six carbons of the benzene ring.

-

Signals for the two methylene carbons (C2 and C3) of the indoline ring.

-

Signals for the two carbons of the ethyl group.

Anticipated IR (Infrared) Spectroscopy Data:

-

N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations.

Anticipated MS (Mass Spectrometry) Data:

-

The molecular ion peak (M⁺) is expected at m/z = 147.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not yet widely documented, the broader class of indoline derivatives has shown significant promise in various therapeutic areas. The structural features of 7-ethylindoline make it an attractive scaffold for the design of novel bioactive molecules.

As a Scaffold for Novel Therapeutic Agents

The indoline core is present in a number of compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.[7][8] The 7-ethyl substitution on the indoline ring can influence the molecule's lipophilicity and binding interactions with biological targets, potentially leading to enhanced potency and selectivity.

Potential Therapeutic Areas for 7-Ethylindoline Derivatives:

-

Anti-inflammatory Agents: Indoline derivatives have been evaluated for their ability to modulate inflammatory pathways.[7]

-

Antioxidants: The indoline scaffold can be a core for developing compounds that protect against oxidative stress.[7]

-

Antimicrobial and Antituberculosis Agents: Some indoline derivatives have demonstrated activity against various bacterial and mycobacterial strains.[8]

As a Key Intermediate in Organic Synthesis

This compound can serve as a valuable starting material for the synthesis of more complex molecules. Its nucleophilic nitrogen atom and the aromatic ring can be functionalized to build a library of derivatives for screening in various biological assays. The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, for instance, relies on a 7-ethylindole derivative, 7-ethyltryptophol.[9] This highlights the importance of the 7-ethylindole and, by extension, the 7-ethylindoline scaffold in pharmaceutical synthesis.

Future Directions and Research Opportunities

The study of this compound is still in its early stages, presenting numerous opportunities for further research.

-

Development of Optimized Synthesis: A detailed and optimized synthetic protocol for this compound with high yield and purity is needed.

-

Comprehensive Characterization: Full spectroscopic characterization (NMR, IR, MS) is essential for its unambiguous identification and quality control.

-

Exploration of Biological Activities: A systematic investigation of the biological activities of this compound and its derivatives could uncover novel therapeutic applications.

-

Library Synthesis and Screening: The synthesis of a library of derivatives based on the 7-ethylindoline scaffold for high-throughput screening could accelerate the discovery of new drug candidates.

Conclusion

This compound represents a promising, yet underutilized, scaffold in medicinal chemistry. Its synthesis from readily available starting materials and its structural relationship to a wide range of bioactive indole and indoline derivatives make it an attractive target for further investigation. This technical guide provides a foundation for researchers to explore the potential of this versatile molecule in the development of next-generation therapeutics. As more research is conducted, the full scope of its utility in drug discovery and other areas of chemical science will undoubtedly be revealed.

References

(A comprehensive list of all cited sources with full details and URLs will be provided at the end of the document based on the information gathered during the research process.)

References

Sources

- 1. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 4. EP0120221A1 - Process for the preparation of 7-alkyl indoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

The Indoline Nucleus: A Historical and Synthetic Odyssey from Natural Product to Privileged Scaffold

An In-depth Technical Guide on the Discovery, History, and Synthesis of Substituted 2,3-Dihydro-1H-indoles

Abstract

The 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive exploration of the indoline core, tracing its journey from early chemical curiosities and isolation from natural sources to its current status as a highly sought-after motif in drug development. We will traverse the evolution of synthetic methodologies, from classical reduction and rearrangement reactions to the advent of sophisticated transition-metal-catalyzed and asymmetric organocatalytic strategies that provide precise control over stereochemistry and substitution. Through detailed mechanistic discussions, experimental protocols, and structure-activity relationship analyses, this document offers researchers, scientists, and drug development professionals a thorough understanding of the enduring significance of the substituted indoline framework.

The Genesis of a Scaffold: From Indigo to Indoline

The story of the indoline core is inextricably linked to its aromatic precursor, indole. The journey began with the study of the vibrant blue dye, indigo. In a landmark series of experiments, the brilliant chemist Adolf von Baeyer first isolated indole in 1866 by reducing oxindole—a derivative from the oxidation of indigo—with zinc dust.[1] The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil), reflecting its origin.[1]

The conceptual leap from the aromatic indole to the saturated indoline was a natural progression in early organic chemistry. The 2,3-dihydro-1H-indole structure emerged from initial investigations into the reductive chemistry of the indole ring.[1] Early researchers discovered that the C2-C3 double bond of the indole nucleus could be saturated using various reducing agents, giving birth to a new class of heterocyclic compounds with a distinct three-dimensional geometry compared to the planar indole.[1][2] This fundamental transformation laid the groundwork for a century and a half of chemical and pharmacological exploration.

Nature's Blueprint: The Discovery of Indoline Alkaloids

Long before chemists could efficiently synthesize the indoline core in the lab, nature had already mastered its construction. The discovery of naturally occurring alkaloids containing the indoline scaffold provided the initial impetus for chemists to study this heterocyclic system, revealing its profound biological relevance. These compounds are found in diverse plant families, particularly Apocynaceae and Loganiaceae, as well as in fungi and marine organisms.[3]

One of the most historically significant indoline alkaloids is physostigmine (also known as eserine). Isolated from the Calabar bean (Physostigma venenosum), a plant used in West African traditional medicine as an ordeal poison, its potent physiological effects were first systematically studied by Sir Thomas Richard Fraser in 1863.[4][5] It was later identified as a powerful reversible inhibitor of acetylcholinesterase. The complex structure of physostigmine posed a significant synthetic challenge, which was famously overcome in a landmark total synthesis by Percy Lavon Julian and Josef Pikl in 1935, a feat that solidified Julian's reputation as a pioneering chemist and is now recognized as a National Historic Chemical Landmark by the American Chemical Society.[1][2][4][6][7][8][9][10]

The discovery of physostigmine was just the beginning. A vast and structurally diverse family of indoline alkaloids has since been uncovered, each with unique biological activities.

Table 1: Notable Naturally Occurring Indoline Alkaloids

| Alkaloid Name | Natural Source(s) | Key Biological Activity |

| Physostigmine | Physostigma venenosum (Calabar bean) | Acetylcholinesterase inhibitor; used to treat glaucoma and anticholinergic toxicity.[8][11] |

| Aspidospermine | Aspidosperma species (e.g., A. quebracho-blanco) | Antispasmodic, respiratory stimulant.[3] |

| Vincristine/Vinblastine | Catharanthus roseus (Madagascar Periwinkle) | Antitumor agents; disrupt microtubule formation. Notably, these are dimeric alkaloids containing both indole and dihydroindole (vindoline) moieties.[12] |

| Strychnine | Strychnos nux-vomica | Potent convulsant poison; acts as a competitive antagonist of glycine receptors.[1] |

| Nintedanib | Fungal Metabolite (Synthetic derivative) | Tyrosine kinase inhibitor; used as an anticancer and antifibrotic agent. |

The intricate architectures of these natural products have not only provided valuable therapeutic leads but have also served as a critical driving force for the development of novel and powerful synthetic methodologies.

The Synthetic Evolution: Crafting the Indoline Core

The synthesis of the indoline skeleton has evolved dramatically from simple reductions to highly sophisticated and stereoselective methods capable of generating complex, substituted derivatives with high precision.

Classical Approaches

a) Reduction of Indoles: The most direct and historically earliest method for preparing the indoline core is the reduction of a pre-existing indole ring.[1]

-

Metal-Acid Reductions: Classic methods involved dissolving metal reductions, such as using zinc dust in strong acids like phosphoric acid or hydrochloric acid.[13][14] While effective for simple indoles, these conditions are often harsh and lack functional group tolerance, limiting their application in complex molecule synthesis.

-

Catalytic Hydrogenation: A cleaner and more versatile method is the catalytic hydrogenation of the indole's C2-C3 double bond. This can be achieved using various catalysts like platinum, palladium, or rhodium, often under hydrogen pressure. However, achieving selective reduction of the pyrrole ring without affecting other functional groups can be a challenge.

-

Hydride Reductions: Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane dimethyl sulfide (BMS), in the presence of an acid like trifluoroacetic acid, have proven to be effective reagents for the rapid and high-yielding reduction of indoles to indolines at low temperatures.[10]

b) The Stollé Synthesis: First reported by Robert Stollé in 1914, this reaction provides an indirect route to indolines by first constructing an oxindole, which can then be readily reduced.[6][7] The synthesis involves the acylation of an arylamine with an α-haloacyl chloride or oxalyl chloride, followed by an intramolecular Friedel-Crafts cyclization using a strong Lewis acid like aluminum chloride (AlCl₃).[6][7][15]

The causality behind this approach lies in the reactivity of the generated intermediates. The initial acylation forms an N-aryl-α-chloroacetamide. The Lewis acid then coordinates to the amide carbonyl, activating it and facilitating the formation of an acylium ion intermediate. This electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the five-membered ring of the oxindole. Subsequent reduction of the oxindole carbonyl group yields the desired indoline.

Caption: Simplified mechanism for Pd-catalyzed C-H amination.

The Pinnacle of Precision: Asymmetric Synthesis

Many bioactive indoline molecules are chiral, meaning their therapeutic efficacy is dependent on the specific three-dimensional arrangement of their atoms. This has driven the development of asymmetric synthetic methods to produce enantiomerically pure indolines.

Organocatalysis has emerged as a powerful, metal-free approach. Chiral organocatalysts, such as primary amines derived from cinchona alkaloids, can catalyze reactions like intramolecular Michael additions with high enantioselectivity. [16][17][18]In a typical workflow, the chiral amine catalyst reacts with a ketone on the substrate to form a chiral enamine intermediate. This enamine then undergoes a highly stereocontrolled intramolecular cyclization onto an α,β-unsaturated system, establishing the new stereocenters of the indoline ring before the catalyst is regenerated. [16][17][18]This method allows for the construction of cis- or trans-2,3-disubstituted indolines with excellent enantiomeric excess (up to 99% ee). [17]

The Indoline as a Privileged Scaffold in Drug Discovery

The indoline framework is considered a "privileged scaffold" because its three-dimensional structure is adept at interacting with a wide variety of biological targets, particularly protein kinases. [5]The non-planar, sp³-rich nature of the indoline core provides a rigid and defined orientation for substituents to probe the binding pockets of enzymes and receptors. This structural feature often leads to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to flatter aromatic systems. [5] This potential has been realized in several FDA-approved drugs that have made a significant impact on human health. The journey from natural product inspiration to rationally designed synthetic drugs showcases the scaffold's enduring value.

Table 2: Selected FDA-Approved Drugs Featuring the Indoline Core

| Drug Name | Year of First FDA Approval | Therapeutic Use | Mechanism of Action |

| Pindolol | 1982 [6] | Hypertension, Angina | Non-selective beta-adrenergic receptor antagonist. [3][6] |

| Ropinirole | 1997 | Parkinson's disease, Restless legs syndrome | Dopamine D2 receptor agonist. |

| Nintedanib | 2014 | Idiopathic pulmonary fibrosis, certain cancers | Multi-target tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR). |

| Carvedilol | 1995 [17] | Heart failure, Hypertension | Non-selective beta-blocker and alpha-1 blocker. (Note: Contains a carbazole, a related fused system, not a simple indoline). |

The success of these drugs validates the indoline core as a robust starting point for drug design and continues to inspire medicinal chemists to explore its vast chemical space for new therapeutic agents.

Experimental Protocols

To provide practical, field-proven insights, this section details methodologies for both a classical and a modern synthesis of substituted indolines.

Protocol 1: Classical Reduction of Indole to Indoline

(Based on the procedure described by Dolby and Gribble, J. Heterocycl. Chem., 1966) [13] This protocol describes a robust and efficient chemical reduction of indole using zinc dust in phosphoric acid, a classic method that avoids the polymerization often seen with other strong acids.

Materials:

-

Indole

-

Zinc dust

-

85% Phosphoric acid

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, place indole (1.0 eq) and 85% phosphoric acid (approx. 10 mL per gram of indole).

-

Addition of Zinc: While stirring the mixture, add zinc dust (approx. 2.0 eq) portion-wise. The addition is exothermic and may cause the mixture to warm significantly.

-

Reaction: Heat the mixture to 90-100 °C using a heating mantle and maintain this temperature with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basification: Slowly neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide until the pH is >10. Ensure the mixture is kept cool in an ice bath during this process.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract three times with diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude indoline can be purified by vacuum distillation to yield a colorless oil.

Protocol 2: Asymmetric Organocatalytic Synthesis of a 2,3-Disubstituted Indoline

(Adapted from the organocatalytic intramolecular Michael addition reported by Asano, Matsubara, et al., Org. Lett., 2013 and RSC Adv., 2017) [16][17] This protocol outlines a modern, enantioselective synthesis of a chiral indoline derivative using a cinchona alkaloid-derived primary amine as the organocatalyst.

Materials:

-

(E)-3-(2-(2-oxopropylamino)phenyl)-1-phenylprop-2-en-1-one (Substrate, 1.0 eq)

-

Cinchona alkaloid-derived primary amine catalyst (e.g., (9S)-9-amino-9-deoxy-epi-quinine, 0.1 eq)

-

Acidic co-catalyst (e.g., 2-nitrobenzoic acid, 0.2 eq)

-

Anhydrous solvent (e.g., Ethyl Acetate or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions, magnetic stirrer, TLC plates, column chromatography supplies (silica gel, solvents)

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the substrate (1.0 eq), the chiral primary amine catalyst (0.1 eq), and the acidic co-catalyst (0.2 eq).

-

Solvent Addition: Add the anhydrous solvent (to achieve a concentration of approx. 0.2 M) via syringe and cool the mixture to 0 °C using an ice bath.

-

Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction for completion by TLC (typically 10-24 hours). The disappearance of the starting material indicates the end of the reaction.

-